Naphthalene-1,5-diyldimethanamine dihydrochloride
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Overview
Description
Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound contains a naphthalene core with amine groups attached and exists as a dihydrochloride salt.
Mechanism of Action
Target of Action
The primary target of Naphthalene-1,5-diyldimethanamine dihydrochloride is DNA gyrases . DNA gyrases are essential enzymes that control the topology of DNA in bacteria, making them a popular target for antimicrobial agents .
Mode of Action
This compound interacts with its target by fitting stably into the DNA gyrase binding pocket . This interaction inhibits the activity of the DNA gyrase, preventing the supercoiling of bacterial DNA, which is a crucial process for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrases disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption prevents the bacteria from multiplying and functioning properly, leading to their eventual death .
Result of Action
The result of this compound’s action is the significant antibacterial activity against both gram-positive and gram-negative bacteria . It also exhibits antifungal activity against various fungi . This broad-spectrum antimicrobial activity makes it a promising candidate for further studies as an antimicrobial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,5-diyldimethanamine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted into its dihydrochloride salt form .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,5-diyldimethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the amine groups or the naphthalene core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,5-diyldimethanamine dihydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Science: The compound is utilized in the creation of polyimide copolymers with advantageous physical properties.
Supramolecular Chemistry: Naphthalene derivatives are employed in the formation of host-guest complexes and gelators for sensing aromatic systems.
Materials Science: The compound is involved in the development of materials for artificial photosynthesis and solar cell technology.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-diylbis(diphenylmethylium): Known for its electron-transfer reduction behavior.
Naphthalene diimides: Widely studied for their electronic properties and applications in organic electronics.
Uniqueness
Naphthalene-1,5-diyldimethanamine dihydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to form stable dihydrochloride salts and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUYVVXJZKRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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